Antimony(V) sulfide

描述

Synthesis Analysis

The hydrothermal method has been widely used for the synthesis of novel antimony sulfides, including two-dimensional structures and complexes with unique molecular arrangements. For instance, a novel antimony sulfide, [C4H10N]2[Sb8S13]·0.15H2O, was synthesized under hydrothermal conditions, revealing a structure with centrosymmetric Sb16S264- planar clusters connected through edge-sharing and corner-sharing SbS3 pyramids (Ko et al., 1996). Additionally, atomic layer deposition has been employed to obtain antimony oxide and sulfide, offering chemically pure and stoichiometric thin films and enabling the creation of nanostructures with large aspect ratios (Yang et al., 2009).

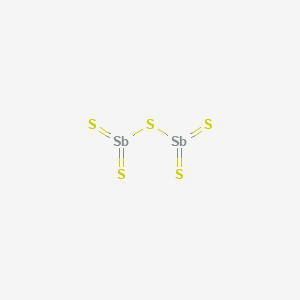

Molecular Structure Analysis

The molecular structure of antimony(V) sulfide has been extensively studied, revealing diverse arrangements. For example, antimony sulfides incorporating macrocyclic tetramine showed a novel three-dimensional Sb4S7(2-) framework, indicating the versatility of antimony sulfide structures in accommodating different chemical environments and acting as templates for further chemical modifications (Powell et al., 2006).

Chemical Reactions and Properties

Antimony(V) sulfide participates in various chemical reactions, including those in hydrothermal solutions. Studies have shown that antimony(V) sulfide complexes may be stable under alkaline conditions in hydrothermal ore solutions, with X-ray absorption fine structure spectra indicating the existence of aqueous polyatomic clusters at higher temperatures (Sherman et al., 2000).

Physical Properties Analysis

Antimony(V) sulfide's physical properties, such as its high optical absorption coefficient and near-optimal energy gap, make it an attractive material for photovoltaic applications. Quantum dot-sensitized solar cells fabricated from Pb5Sb8S17 nanoparticles, a ternary antimony sulfide, exhibited a power conversion efficiency of over 4%, highlighting its potential as a solar absorber material (Chang et al., 2016).

Chemical Properties Analysis

The chemical behavior of antimony(V) sulfide in natural waters, particularly its speciation and reactivity, has been a subject of interest. It has been found that antimony(V) can be reduced to antimony(III) by dissolved sulfide under anoxic conditions, a transformation that could influence its mobility and bioavailability in environmental settings (Polack et al., 2009).

科学研究应用

1. High-Performance Sodium-Ion Batteries

- Application Summary: Sb2S3-based nanomaterials have become a research focus for high-performance sodium-ion batteries (SIBs) due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .

- Methods of Application: The research progress of Sb2S3-based nanomaterials in the SIB field includes Sb2S3, Sb2S3/carbon composites, Sb2S3/graphene composites, and Sb2S3/MxSy composites .

- Results or Outcomes: SIBs have attracted extensive attention as potential alternatives to lithium-ion batteries (LIBs) due to the abundance, even distribution, low cost, and environmentally friendly nature of sodium .

2. Solar Cells

- Application Summary: Sb2S3 has excellent stability and a suitable bandgap for top cell materials in tandem solar cells .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Optoelectronics Devices

- Application Summary: Sb2S3 sulfide nanomaterials have many applications in optoelectronics devices .

- Methods of Application: Various methods have been used to synthesize Sb2S3 material, including spray, vacuum evaporation, pyrolysis aqueous chemical bath deposition (CBD), successive ionic layer adsorption and reaction (SILAR), and electrodeposition .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Nuclear Industry

- Application Summary: Antimony and its compounds, including Sb2S3, have become widely used in the nuclear industry .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Semiconductors

- Application Summary: Sb2S3 is used in the field of semiconductors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Catalysis

- Application Summary: Sb2S3 is used in catalysis .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

7. Flame Retardants

- Application Summary: Antimony and its compounds, including Sb2S3, are used in the production of flame retardants .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

8. Alloys

- Application Summary: Sb2S3 is used in the production of various alloys .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

9. Gas Sensing

安全和危害

未来方向

There has been increasing interest in the use of inorganic nanoparticles in different health materials or industrial products such as antimicrobials, catalysts, lubricants, and microelectronics instruments . Antimony(V) sulfide-based nanomaterials have gradually become a research focus due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .

属性

IUPAC Name |

[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVREKQVQREQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb](=S)S[Sb](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046583 | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow odorless solid; [Merck Index] | |

| Record name | Antimony pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Antimony pentasulfide | |

CAS RN |

1315-04-4 | |

| Record name | Antimony pentasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。